molecular formula C11H15N3O4 B12108142 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide

2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide

Cat. No.: B12108142
M. Wt: 253.25 g/mol
InChI Key: CSFUUUAPTXTBPN-UHFFFAOYSA-N
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Description

2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide is a chemical compound with the molecular formula C11H15N3O4. It is also known by its CAS number 577778-86-0. This compound is characterized by its unique structure, which includes a hydrazide group and an oxide group attached to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide typically involves the reaction of isonicotinic acid with tert-butyl carbazate under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of substituted hydrazides .

Scientific Research Applications

2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl]hydrazide, 1-oxide
  • Isonicotinic acid (N2-tert-butoxycarbonyl) hydrazide-1-oxide
  • 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydrazide group and an oxide group attached to a pyridine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

tert-butyl N-[(1-oxidopyridin-1-ium-4-carbonyl)amino]carbamate

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)13-12-9(15)8-4-6-14(17)7-5-8/h4-7H,1-3H3,(H,12,15)(H,13,16)

InChI Key

CSFUUUAPTXTBPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=[N+](C=C1)[O-]

Origin of Product

United States

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